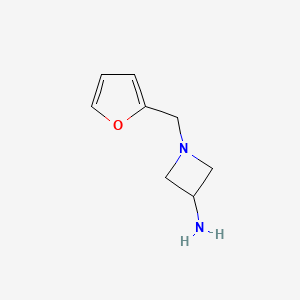
N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride
Descripción general
Descripción
N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride is a chemical compound with the molecular formula C₂₂H₃₅ClN₂O. It is a derivative of aniline and contains a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride typically involves the following steps:
Starting Materials: Piperidine and 3-(3-piperidinylmethoxy)aniline are the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Reagents: Common reagents include diethylamine and hydrochloric acid.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride is similar to other compounds such as N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride and N,N-Diethyl-3-(2-piperidinylmethoxy)aniline hydrochloride. it is unique due to the position of the piperidinylmethoxy group on the aniline ring. This structural difference can lead to variations in reactivity and biological activity.
Comparación Con Compuestos Similares
N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride
N,N-Diethyl-3-(2-piperidinylmethoxy)aniline hydrochloride
N,N-Diethyl-3-(3-piperidinylmethoxy)aniline
This comprehensive overview provides a detailed understanding of N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N,N-diethyl-3-(piperidin-3-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-3-18(4-2)15-8-5-9-16(11-15)19-13-14-7-6-10-17-12-14;/h5,8-9,11,14,17H,3-4,6-7,10,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXGILMGWJVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466463.png)


![1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466468.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466472.png)

![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)



![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

